molecular formula C13H15ClN2O B555655 D-Alanine beta-naphthylamide hydrochloride CAS No. 201984-32-9

D-Alanine beta-naphthylamide hydrochloride

Cat. No.: B555655
CAS No.: 201984-32-9
M. Wt: 250.72 g/mol
InChI Key: WNLRRMRLNYQNOZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanine beta-naphthylamide hydrochloride is a synthetic derivative of D-alanine, the D-enantiomer of the amino acid alanine, conjugated with a beta-naphthylamide group. This compound is structurally characterized by a naphthalene ring linked via an amide bond to the carboxyl group of D-alanine, with a hydrochloride salt enhancing its solubility . Unlike its L-enantiomer counterpart, which is commonly utilized as a substrate for aminopeptidases, the biological role of the D-form remains less explored.

Properties

IUPAC Name

(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRMRLNYQNOZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201984-32-9
Record name 201984-32-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Enantioselective Synthesis of D-Alanine Precursor

The preparation of D-alanine, the chiral backbone of the target compound, is critical to ensuring high enantiomeric purity. A patented method (US4962231A) describes the reaction of optically active chloropropionic acid with ammonia or ammonia-donating compounds in aqueous or water-alcohol mixtures at 50–110°C. Key steps include:

  • Reaction Conditions :

    • Temperature: 60–70°C (optimal for minimizing racemization).

    • pH: Maintained at 6.8–7.2 using dilute ammonia to prevent side reactions.

    • Catalyst: Urotropine (hexamethylenetetramine) accelerates the reaction, reducing time from 10 hours to 4 hours.

  • Work-Up :

    • Post-reaction, inorganic salts are removed via electrodialysis, and D-alanine is isolated through selective crystallization.

    • Yield: >90% with enantiomeric purity exceeding 99%.

This method avoids racemization by using optically pure chloropropionic acid derived from enzymatic resolution of lactic acid, ensuring the D-configuration is retained.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

  • Acidification :

    • The amide is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution.

    • Precipitation: The hydrochloride salt crystallizes upon cooling, filtered, and dried under vacuum.

  • Purity :

    • Final product purity exceeds 99%, confirmed by HPLC and NMR.

Catalytic Hydrogenation and Ion Exchange Resin Hydrolysis

A complementary approach, adapted from Beta-alanine synthesis (CN105037182B), involves catalytic hydrogenation and resin-mediated hydrolysis:

Hydrogenation of Cyanoacetate Derivatives

  • Substrate : Ethyl cyanoacetate or malononitrile.

  • Catalyst : Raney nickel (1:0.01–0.1 weight ratio to substrate).

  • Conditions :

    • Pressure: 0.5–1.2 MPa H₂.

    • Temperature: 60–100°C.

    • Solvent: Ethanol or methanol.

  • Outcome :

    • Ethyl β-alaninate is obtained in >90% yield after 4–10 hours.

Hydrolysis Using Strong-Acid Ion Exchange Resins

  • Resin : Sulfonated polystyrene resins (e.g., Amberlyst-15).

  • Hydrolysis :

    • Ethyl β-alaninate is refluxed with resin (0.05–0.2 equivalents) in water for 2–5 hours.

    • The resin is reusable after activation, reducing costs.

  • Isolation :

    • β-alanine is recovered via solvent evaporation and recrystallization (methanol or acetone), achieving 99% purity.

While this method is optimized for β-alanine, substituting D-alanine ethyl ester (from Section 1.1) could enable adaptation for D-alanine beta-naphthylamide synthesis.

Comparative Analysis of Synthetic Methods

Parameter Enantioselective Route Hydrogenation-Hydrolysis Route
Starting MaterialOptically pure chloropropionic acidCyanoacetate derivatives
Key StepsAmmonolysis, crystallizationHydrogenation, resin hydrolysis
Reaction Time4–10 hours6–15 hours
Yield>90%>90%
Purity>99%>99%
ScalabilityHigh (industrial)Moderate (requires resin recycling)
Environmental ImpactLow (solvent recycling)Moderate (nickel catalyst disposal)

The enantioselective route offers superior enantiomeric purity and is preferred for pharmaceutical applications, whereas the hydrogenation method is cost-effective for large-scale β-alanine production but requires additional steps to adapt to D-alanine derivatives.

Critical Considerations in Process Optimization

Racemization Mitigation

  • Temperature Control : Keeping reactions below 70°C prevents epimerization of D-alanine.

  • Solvent Choice : Anhydrous polar aprotic solvents (DMF, THF) minimize hydrolysis during coupling.

Catalyst Efficiency

  • Raney Nickel : Requires careful handling due to pyrophoric nature but offers high reactivity in hydrogenation.

  • Ion Exchange Resins : Amberlyst-15 shows >95% recovery after activation, reducing material costs.

Economic and Environmental Factors

  • Waste Reduction : Solvent recovery systems (e.g., distillation) and resin reuse improve sustainability.

  • Cost Drivers : Optically pure starting materials account for 60–70% of total production costs .

Chemical Reactions Analysis

D-Alanine beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

D-Alanine beta-naphthylamide hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders and analgesics.

  • Mechanism of Action : The compound acts as an inhibitor for certain enzymes, which can be leveraged to modulate biochemical pathways relevant to drug action.
  • Case Study : Research has demonstrated its role in synthesizing compounds aimed at treating conditions such as Alzheimer's disease by targeting specific neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is frequently used to investigate enzyme mechanisms and interactions.

  • Enzyme Inhibition Studies : It is employed to understand the inhibition kinetics of various enzymes, contributing to the development of potential therapeutic agents.
  • Example : A study utilized this compound to analyze enzyme activity related to Listeria species, demonstrating its effectiveness in identifying bacterial strains through hydrolysis tests .

Peptide Synthesis

The compound plays a vital role in peptide synthesis, allowing researchers to create peptides with specific properties for drug design.

  • Application : It facilitates the formation of peptide bonds in synthetic pathways, which is essential for creating therapeutic peptides.
  • Research Insight : Studies have shown that using this compound can enhance the yield and purity of synthesized peptides .

The unique properties of this compound make it useful in material science.

  • Polymer Development : It is explored for creating polymers with enhanced thermal and mechanical properties.
  • Research Example : Investigations into its incorporation into polymer matrices have shown improved performance characteristics .

Mechanism of Action

The mechanism of action of D-Alanine beta-naphthylamide hydrochloride primarily involves its role as a substrate in enzymatic reactions. When hydrolyzed by specific enzymes, it releases beta-naphthylamine, which can be detected chromogenically. This property makes it valuable in assays designed to measure enzyme activity . The molecular targets and pathways involved include enzymes such as aminopeptidases and other proteases that recognize and cleave the amide bond in the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-naphthylamide derivatives of amino acids are widely used in enzymology and antimicrobial research. Below is a detailed comparison of D-alanine beta-naphthylamide hydrochloride with structurally and functionally related compounds:

Stereoisomeric and Structural Analogues

  • L-Alanine Beta-Naphthylamide Hydrochloride Structure: L-alanine linked to beta-naphthylamide. Application: Preferred substrate for human seminal plasma aminopeptidase, with a Km of 4 × 10<sup>−4</sup> M .
  • DL-Alanine Beta-Naphthylamide Hydrochloride

    • Structure : Racemic mixture of D- and L-alanine beta-naphthylamide.
    • Application : Used in enzyme assays to study stereochemical preferences. Purity: 95% (CAS 74144-49-3) .
    • Key Difference : The racemic form allows comparative studies of enzymatic activity against both enantiomers .

Amino Acid Side-Chain Variants

  • L-Leucine Beta-Naphthylamide Hydrochloride Structure: L-leucine conjugated to beta-naphthylamide. Application: Substrate for leucine aminopeptidase in colorimetric assays (CAS 893-36-7) . Key Difference: Bulkier leucine side-chain alters enzyme binding kinetics compared to alanine derivatives.
  • Phe-Arg-Beta-Naphthylamide Dihydrochloride (PAβN) Structure: Dipeptide (phenylalanine-arginine) linked to beta-naphthylamide. Application: Efflux pump inhibitor in Gram-negative bacteria; reduces antibiotic resistance by permeabilizing membranes .

Proline and Other Derivatives

  • L-Proline Beta-Naphthylamide Hydrochloride
    • Structure : Cyclic proline residue with beta-naphthylamide.
    • Application : Investigated for protease substrate specificity .
    • Key Difference : Proline’s rigid ring structure imposes conformational constraints absent in alanine derivatives .

Data Tables

Table 1: Comparative Biochemical Properties

Compound CAS Number Application Enzyme Specificity Km / Ki Key Inhibitors
L-Alanine beta-naphthylamide HCl Not provided Aminopeptidase substrate Human seminal plasma enzyme 4 × 10<sup>−4</sup> M Hg<sup>2+</sup>, EDTA
DL-Alanine beta-naphthylamide HCl 74144-49-3 Stereochemical enzyme studies N/A N/A N/A
L-Leucine beta-naphthylamide HCl 893-36-7 Leucine aminopeptidase substrate Kidney and microbial enzymes Not reported Bestatin
PAβN dihydrochloride 100929-99-5 Bacterial efflux pump inhibition P. aeruginosa efflux systems Not applicable None reported

Table 2: Structural and Functional Differences

Compound Amino Acid Residue Stereochemistry Key Functional Group Biological Role
D-Alanine beta-naphthylamide HCl D-alanine D-configuration Beta-naphthylamide Potential enzyme substrate/inhibitor
L-Alanine beta-naphthylamide HCl L-alanine L-configuration Beta-naphthylamide Aminopeptidase substrate
PAβN dihydrochloride Phenylalanine-Arg L-configuration Dipeptide + beta-naphthyl Efflux pump inhibition

Research Findings and Implications

  • Enzyme Stereospecificity: The L-alanine derivative is hydrolyzed 20-fold more efficiently than the D-form by seminal plasma aminopeptidase, highlighting strict stereochemical preferences .
  • Biological Resistance: Overexpression of D-alanine racemase in M. smegmatis confers resistance to D-cycloserine, suggesting D-amino acid derivatives may interact with bacterial racemases .
  • Thermal Stability: Human seminal plasma aminopeptidase retains 80% activity at 60°C when using L-alanine beta-naphthylamide, indicating robustness of naphthylamide-based substrates .

Biological Activity

D-Alanine beta-naphthylamide hydrochloride (D-Ala-β-NA-HCl) is a synthetic compound widely recognized for its significant biological activity, particularly as a substrate for various proteolytic enzymes. This article delves into the compound's biological properties, mechanisms of action, and applications in biochemical research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₁₄N₂O·HCl and a molecular weight of 250.73 g/mol. The compound features a beta-naphthylamide group linked to D-Alanine, which is crucial for its biological activity. Its structural characteristics allow it to serve as a substrate mimic for natural peptides, particularly in studies involving enzyme kinetics and protease specificity.

D-Ala-β-NA-HCl acts primarily as a substrate for serine and cysteine proteases. The compound is cleaved by these enzymes at the peptide bond between D-Alanine and the beta-naphthylamide moiety, releasing beta-naphthylamine and D-Alanine. This cleavage is stereospecific; L-Alanine beta-naphthylamide does not undergo similar hydrolysis, highlighting the importance of chirality in enzymatic reactions.

Hydrolysis Reaction

The hydrolysis reaction can be represented as:

D Ala NA HClProteaseD Alanine+beta naphthylamine\text{D Ala NA HCl}\xrightarrow{\text{Protease}}\text{D Alanine}+\text{beta naphthylamine}

This reaction is critical for enzyme assays and proteomic studies, where measuring released products can indicate enzyme activity.

Enzyme Assays

This compound is extensively utilized in enzyme assays to assess the activity of various proteases such as trypsin and chymotrypsin. Its specificity allows researchers to study enzyme kinetics effectively. For instance, kinetic parameters such as Michaelis-Menten constants can be determined using this compound, providing insights into enzyme functionality under different conditions.

Case Studies

  • Protease Activity in Cancer Research : A study explored the overexpression of oxidized protein hydrolase (OPH) in prostate cancer cell lines (LNCaP, DU145). The researchers utilized D-Ala-β-NA-HCl to assess esterase activity, revealing that LNCaP cells exhibited approximately 40% more OPH activity compared to non-tumorigenic cells. This suggests potential applications of D-Ala-β-NA-HCl in developing chemotherapeutic agents targeting overexpressed enzymes in cancer .
  • Substrate Specificity Studies : Research involving various substrates indicated that D-Ala-β-NA-HCl demonstrated higher aminopeptidase activity compared to other substrates like L-Alanine beta-naphthylamide. This specificity was crucial for understanding enzyme-substrate interactions in different biological contexts .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure TypeUnique Features
L-Alanine beta-naphthylamideL-isomer of AlanineDifferent enzyme specificity; less effective as a substrate
Glycine beta-naphthylamideGlycine derivativeSmaller size may affect binding dynamics
D-Valine beta-naphthylamideValine derivativeDifferent side chain may influence protease selectivity

This compound stands out due to its specific interactions with certain proteases, making it particularly useful for targeted studies in enzymology compared to these similar compounds.

Q & A

Q. How do small differences in crystal packing between D- and L-alanine derivatives affect their biochemical interactions?

  • Methodological Answer : Neutron diffraction reveals that D-alanine derivatives exhibit tighter NH3+_3^+···O hydrogen bonds compared to L-forms, altering enzyme binding pockets. Molecular dynamics simulations (AMBER force field) show differential free energy landscapes for D/L-substrate-enzyme complexes, explaining chiral specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.